molecular formula C10H7N3O4S B1302258 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid CAS No. 165682-86-0

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid

Cat. No.: B1302258
CAS No.: 165682-86-0
M. Wt: 265.25 g/mol
InChI Key: WEPZWONPRBMLCG-UHFFFAOYSA-N
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Description

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a nitrophenylamino group at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antioxidant properties . The interactions of this compound with these biomolecules can lead to the activation or inhibition of specific biochemical pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis . Additionally, this compound may alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been shown to influence the metabolism of carbohydrates, lipids, and proteins . The interaction of this compound with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenylamino)thiazole-4-carboxylic acid typically involves the reaction of 3-nitroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-nitroaniline with α-haloketones in the presence of a base, such as potassium carbonate, to form the thiazole ring. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups.

    Condensation: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 2-(3-Aminophenylamino)thiazole-4-carboxylic acid.

    Substitution: Various substituted thiazole derivatives.

    Condensation: Esters of this compound.

Scientific Research Applications

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenylamino)thiazole-4-carboxylic acid: Similar structure but with the nitro group at the 4-position of the phenyl ring.

    2-(3-Chlorophenylamino)thiazole-4-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can result in distinct biological activities compared to its analogs, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPZWONPRBMLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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